molecular formula C7H11ClN2 B1382980 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride CAS No. 1787919-23-6

3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride

Cat. No. B1382980
M. Wt: 158.63 g/mol
InChI Key: IZVHGMIZBMQFEV-UHFFFAOYSA-N
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Description

“3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” is likely a derivative of pyrazole, which is a basic aromatic ring. Pyrazole refers to a class of compounds containing three carbon atoms and two nitrogen atoms in a five-membered aromatic ring . The “3-(1-methylcyclopropyl)” part suggests that a methylcyclopropyl group is attached to the third position of the pyrazole ring.


Molecular Structure Analysis

The molecular structure of “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” would consist of a pyrazole ring with a methylcyclopropyl group attached to the third position. The “hydrochloride” indicates that the compound is a hydrochloride salt, which could influence its properties .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and as building blocks in organic synthesis . The specific reactions that “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Derivatives

3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride and its derivatives have been synthesized and studied for various applications. One study focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, which are crucial intermediates in creating biologically active compounds. These derivatives have shown potential in cancer therapy due to their specificity and effectiveness in inhibiting tumor cell proliferation and promoting apoptosis (Xiaobo Liu, Shan Xu, & Yinhua Xiong, 2017).

Biological Evaluation

Several pyrazole derivatives, including the 1,5-diarylpyrazole class, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing their potential in treating conditions like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997). Moreover, the regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has shown significant antiproliferative effects against cancer cells, particularly in breast cancer and leukemia (H. Ananda et al., 2017).

Antimicrobial Properties

Some pyrazole derivatives have demonstrated notable antimicrobial properties. For example, the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidation of specific hydrazines has yielded compounds with potent antimicrobial activity (O. Prakash et al., 2011).

Pharmaceutical Applications

Pyrazoles, including the 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride derivatives, are significant in pharmaceutical chemistry. Their potential applications range from acting as pesticides and anti-inflammatory medications to antitumor drugs. The synthesis and characterization of specific pyrazole derivatives, like Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have furthered understanding of their antioxidant properties and possible pharmaceutical applications (S. Naveen et al., 2021).

Safety And Hazards

The safety and hazards associated with “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” could include exploring its potential applications, studying its properties in more detail, and developing more efficient synthesis methods .

properties

IUPAC Name

5-(1-methylcyclopropyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-7(3-4-7)6-2-5-8-9-6;/h2,5H,3-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVHGMIZBMQFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride

CAS RN

1787919-23-6
Record name 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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